3-Chloro-4-fluorothiophenol
Description
Nomenclature and Chemical Identity
3-Chloro-4-fluorothiophenol is systematically known as 3-chloro-4-fluorobenzenethiol. chemdad.comfishersci.cathsci.com Its chemical identity is defined by the CAS Registry Number 60811-23-6. thsci.comchemsrc.combiomall.inaromalake.com The molecular formula of this compound is C6H4ClFS, and it has a molecular weight of approximately 162.61 g/mol . chemdad.comchemsrc.com
The structure of this compound consists of a benzene (B151609) ring substituted with a chlorine atom at the third position, a fluorine atom at the fourth position, and a thiol (-SH) group at the first position. This specific arrangement of substituents gives rise to its distinct chemical properties and reactivity. It is described as a clear colorless to light yellow liquid with a characteristic stench. chemdad.comfishersci.com
Interactive Data Table: Chemical Identity of this compound
| Property | Value | Source(s) |
| IUPAC Name | 3-chloro-4-fluorobenzenethiol | fishersci.cathermofisher.com |
| Synonyms | 3-Chloro-4-fluorobenzene-1-thiol, this compound | chemdad.comthsci.com |
| CAS Number | 60811-23-6 | thsci.comchemsrc.combiomall.inaromalake.com |
| Molecular Formula | C6H4ClFS | chemdad.comchemsrc.comaromalake.com |
| Molecular Weight | 162.61 g/mol | chemdad.comchemsrc.com |
| Appearance | Clear colorless to light yellow liquid | chemdad.comfishersci.comthermofisher.com |
| Odor | Stench | chemdad.comfishersci.com |
Significance as a Research Building Block
The trifunctional nature of this compound makes it a highly significant building block in modern chemical synthesis, particularly in the fields of medicinal chemistry and materials science. guidechem.com The thiol group is a versatile functional handle that readily participates in various chemical transformations, including nucleophilic substitution and oxidation reactions. The presence of both chlorine and fluorine atoms on the aromatic ring provides opportunities for regioselective modifications and influences the electronic properties of the molecule.
In pharmaceutical research, this compound is utilized as an intermediate in the synthesis of more complex drug candidates. chemdad.comfishersci.cathermofisher.comguidechem.com The incorporation of this moiety can impact the biological activity, metabolic stability, and pharmacokinetic profile of the final compound. guidechem.com For instance, halogenated aromatic compounds are known to play a role in modulating protein-ligand interactions.
In the realm of materials science, the unique electronic and structural characteristics of this compound may be exploited in the development of novel materials with tailored electronic or optical properties. smolecule.com Aromatic thiols are also known to be effective nucleophiles for the modification of polymers like poly(vinyl chloride), suggesting potential applications for derivatives of this compound in this area. conicet.gov.ar
Historical Context of Halogenated Thiophenols in Chemical Synthesis
The study and application of halogenated thiophenols in chemical synthesis have a long history. Early research, dating back to the early 20th century, explored the synthesis of various halogenated thiophenols. acs.org Over the decades, methods for preparing thiophenols have evolved significantly. Initial synthetic routes often involved the reduction of benzenesulfonyl chlorides. google.com Another established method involves the reaction of halogenated aromatic compounds with a source of sulfur, such as hydrogen sulfide (B99878), often in the vapor phase and in the presence of a catalyst. epo.orggoogle.com
A significant advancement in thiophenol synthesis was the Newman-Karnes method, which involves the thermal rearrangement of O-arylthiocarbamates to S-arylthiocarbamates, providing a pathway from readily available phenols. scielo.br More contemporary methods focus on improving yields and purity, such as processes involving the reduction of fluorobenzenesulphonyl chlorides followed by reaction with sodium borohydride (B1222165). google.com
The continued interest in halogenated thiophenols stems from their utility as versatile intermediates. tandfonline.com The presence of halogens allows for a range of subsequent chemical modifications, making them crucial components in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals. guidechem.comconicet.gov.ar The reactivity of the thiol group, combined with the modulating effects of the halogen substituents, ensures that this class of compounds remains relevant in contemporary synthetic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-4-fluorobenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFS/c7-5-3-4(9)1-2-6(5)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSHSIFYTWIGSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370154 | |
| Record name | 3-Chloro-4-fluorothiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60811-23-6 | |
| Record name | 3-Chloro-4-fluorobenzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60811-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-fluorothiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-fluorobenzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 3 Chloro 4 Fluorothiophenol
Precursor-Based Synthetic Routes
The principal synthetic pathways to 3-chloro-4-fluorothiophenol begin with either halogenated aromatic compounds or substituted anilines. These precursors provide the necessary chloro- and fluoro-substituted benzene (B151609) core, onto which a thiol group is subsequently introduced through carefully controlled reaction sequences.
Synthesis from Halogenated Aromatics (e.g., 3-chloro-4-fluorobromobenzene)
One common approach involves the use of di-halogenated benzenes, where one halogen atom can be selectively replaced by a sulfur-containing group. 3-Chloro-4-fluorobromobenzene is a suitable starting material for this purpose.
A well-established method for the synthesis of aryl thiols from aryl halides is the reaction with thiourea (B124793) to form an isothiouronium salt, followed by hydrolysis. semanticscholar.org This two-step, one-pot process offers a convenient route to the desired thiophenol.
| Reactant | Reagent | Conditions | Product |
| 3-Chloro-4-fluorobromobenzene | 1. Thiourea 2. Sodium Hydroxide (B78521) | 1. Refluxing Methanol (B129727) 2. Basic Hydrolysis | This compound |
This table provides a generalized summary of the reaction. Specific conditions may vary.
An alternative strategy from halogenated aromatics involves the formation of a Grignard reagent, which is then reacted with a sulfur source. google.com This method takes advantage of the reactivity of organomagnesium compounds towards elemental sulfur.
The synthesis commences with the preparation of the Grignard reagent, 3-chloro-4-fluorophenylmagnesium bromide, by reacting 3-chloro-4-fluorobromobenzene with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). researchgate.netstackexchange.com Once the Grignard reagent is formed, it is treated with elemental sulfur (S₈). mdpi.comadichemistry.com The organomagnesium compound undergoes a nucleophilic attack on the sulfur ring, leading to the formation of a magnesium thiolate salt (ArSMgBr). The final step involves the acidic workup of this intermediate with an aqueous acid solution, which protonates the thiolate to afford this compound. nih.gov Careful control of reaction conditions is necessary to avoid the formation of disulfide byproducts. mdpi.com
| Reactant | Reagent | Conditions | Product |
| 3-Chloro-4-fluorobromobenzene | 1. Magnesium (Mg) 2. Elemental Sulfur (S₈) 3. Acidic Workup | 1. Anhydrous THF 2. Reaction with Sulfur 3. Aqueous Acid | This compound |
This table outlines the general steps for the Grignard-based synthesis.
Synthesis from 3-Chloro-4-fluoroaniline (B193440)
Another major precursor for the synthesis of this compound is 3-chloro-4-fluoroaniline. google.com This approach utilizes the amino group as a handle to introduce the thiol functionality through a diazotization reaction, a cornerstone of aromatic chemistry. The synthesis of the precursor itself can be achieved by the reduction of 3-chloro-4-fluoronitrobenzene (B104753). google.comorganic-chemistry.orgwikipedia.org
The Leuckart thiophenol reaction provides a classic route for converting anilines to thiophenols. researchgate.net This process involves the transformation of the aniline (B41778) into a diazonium salt, which is then reacted with a sulfur nucleophile.
In this method, 3-chloro-4-fluoroaniline is first treated with a solution of sodium nitrite (B80452) in the presence of a strong mineral acid, such as hydrochloric acid, at low temperatures (typically 0-5 °C) to form the corresponding diazonium salt, 3-chloro-4-fluorobenzenediazonium chloride. This highly reactive intermediate is generally not isolated. The diazonium salt solution is then added to a solution of a sulfur-containing nucleophile. While potassium ethyl xanthate is traditionally used in the Leuckart reaction, related methods can employ other sulfur sources like potassium thiocyanate (B1210189). The reaction of the diazonium salt with potassium thiocyanate would lead to the formation of a thiocyanate intermediate.
Following the formation of the aryl thiocyanate intermediate, a hydrolysis step is required to convert it into the final thiophenol product. This is typically achieved by heating the intermediate in the presence of a strong base, such as sodium hydroxide solution. The basic hydrolysis cleaves the thiocyanate group, generating the thiolate anion. Subsequent neutralization with an acid then yields this compound. The efficiency of this two-step process is dependent on the stability of the diazonium salt and the conditions of both the substitution and hydrolysis reactions.
| Precursor | Reaction Steps | Intermediate | Final Product |
| 3-Chloro-4-fluoroaniline | 1. Diazotization (NaNO₂, HCl) 2. Reaction with KSCN 3. Basic Hydrolysis (NaOH) 4. Acidification | 3-Chloro-4-fluorobenzenediazonium chloride, then 3-Chloro-4-fluorophenyl thiocyanate | This compound |
This table summarizes the key stages of the synthesis from 3-chloro-4-fluoroaniline.
Derivatization from 3-Chloro-4-fluorophenol (B1581553)
A prominent pathway to this compound begins with the corresponding phenol (B47542), 3-chloro-4-fluorophenol. This multi-step process involves the initial conversion of the phenol into a more reactive intermediate, which is then subjected to a reaction with a sulfur-containing nucleophile.
The conversion of 3-chloro-4-fluorophenol to a halogenated intermediate is a critical step to facilitate the subsequent introduction of the thiol group. While direct conversion methods exist, creating a halogenated derivative enhances the reactivity of the aromatic ring towards nucleophilic substitution. A common strategy involves the chlorination or bromination of the phenol. For instance, reacting 3-chloro-4-fluorophenol with N-chlorosuccinimide can introduce a second chlorine atom to the ring, yielding dichlorinated fluorophenol derivatives. google.com The specific isomer formed depends on the reaction conditions and directing effects of the existing substituents.
Another approach involves the conversion of the phenolic hydroxyl group into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). However, the direct halogenation of the aromatic ring is a more direct route to an activated intermediate for the subsequent thiolation step. The Friedel-Crafts reaction of chloral (B1216628) with halobenzenes, for example, can lead to the formation of aryltrichloromethylcarbinols, which can be further manipulated. cdnsciencepub.com Changing the solvent in such reactions can even alter the course of the reaction, for instance, from forming a carbinol to replacing the hydroxyl group with chlorine. cdnsciencepub.com
Once the activated halogenated intermediate is formed, it can be reacted with a sulfur-containing nucleophile to introduce the thiol group. Sodium sulfide (B99878) (Na₂S) and its hydrated forms are commonly employed for this transformation. google.com The reaction is typically carried out in a polar organic solvent in which the halo-substituted aromatic compound and the alkali metal sulfide are at least partially soluble. google.com The reaction of a monohalo-substituted aromatic compound with an excess of an alkali metal sulfide leads to the formation of the corresponding aromatic thiol. google.com For instance, reacting a chlorinated aromatic compound with sodium sulfide can yield the corresponding thiophenol upon acidification. google.com
The reaction of polyfluorinated benzenes with sodium hydrogen sulfide has also been studied, yielding fluorinated thiophenols. nih.gov For example, pentafluorobenzene (B134492) reacts with sodium hydrogen sulfide in a glycol-pyridine mixture to produce 2,3,5,6-tetrafluorothiophenol. nih.gov This indicates that a similar approach could be applicable to halogenated derivatives of 3-chloro-4-fluorophenol.
Catalytic and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. Catalytic and electrochemical approaches are at the forefront of these efforts for the synthesis of this compound.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-heteroatom bonds. ottokemi.commdpi.com While typically used for C-C bond formation, variations of these reactions can be adapted for the synthesis of aryl thiols. For instance, 3-chloro-4-fluorophenylboronic acid is a known reactant in palladium-catalyzed cross-coupling reactions. ottokemi.com
The general mechanism for Suzuki cross-coupling involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. mdpi.com While direct coupling to form a C-S bond is less common than C-C or C-N bond formation, related palladium-catalyzed reactions involving thiols have been reported. For example, palladium complexes have been used to catalyze the carbonylation of sulfenamides to generate thiocarbamate products. acs.org
Electrochemical methods offer a green alternative to traditional synthesis, often avoiding harsh reagents and reducing waste. chinesechemsoc.org Alternating current (AC) electrolysis is an emerging technique in organic synthesis. chinesechemsoc.orgchinesechemsoc.org An AC-based protocol has been successfully used for the cross-coupling of sulfonyl- or acyl-substituted aniline derivatives with thiophenols/thiols under catalyst-free and exogenous-oxidant-free conditions, achieving yields up to 93%. chinesechemsoc.orgchinesechemsoc.org
The general procedure involves combining the reactants, such as a thiophenol and a substituted aniline, in an undivided three-necked bottle equipped with two platinum plate electrodes. chinesechemsoc.org A supporting electrolyte like nBu₄NBF₄ is added, and the mixture is electrolyzed at a constant voltage in a suitable solvent system, for example, a mixture of 1,2-dichloroethane (B1671644) (DCE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP). chinesechemsoc.org Mechanistic studies suggest that a disulfide is a key intermediate in this AC-mediated radical-radical cross-coupling reaction. chinesechemsoc.org This methodology could potentially be adapted for the synthesis of this compound from a suitable precursor.
Optimization of Reaction Conditions for Purity and Yield
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the nature of the catalyst and reagents.
In nucleophilic substitution reactions, such as the reaction of a halogenated precursor with sodium sulfide, the choice of a polar aprotic solvent is often preferred to facilitate the dissolution of the reactants. google.com The reaction temperature can also significantly impact the reaction rate and selectivity. For instance, in the synthesis of polyfluoroaromatic phenols, reactions are often carried out at reflux temperatures to achieve good yields. nih.gov
For catalytic reactions, the choice of catalyst and ligands is paramount. In palladium-catalyzed cross-coupling, for example, different palladium sources and ligands can be screened to find the optimal combination for a specific transformation. mdpi.com Additionally, the base used in Suzuki-Miyaura coupling plays a critical role in the transmetalation step, and its choice can significantly affect the reaction outcome. mdpi.com
In electrochemical synthesis, parameters such as the electrode material, solvent, electrolyte, and current or voltage are critical variables that need to be optimized. acs.org For example, in an electro-cascade reaction, screening various solvents, electrode materials, and electrolytes led to the identification of optimal conditions for maximizing the yield of the desired product. acs.org
Ultimately, a systematic approach to optimizing these variables, often employing design of experiment (DoE) methodologies, is essential for developing a robust and efficient synthesis of this compound with high purity and yield.
Temperature and pH Control
Temperature and pH are critical variables in the synthesis of substituted thiophenols, directly influencing reaction rates, product selectivity, and the stability of intermediates and final products. The optimal conditions are highly dependent on the chosen synthetic route.
One established method involves the high-temperature reaction of a substituted benzenesulfonamide (B165840) with potassium formate (B1220265). For the synthesis of the related 2-chloro-4-fluoro thiophenol, the reaction mixture is heated to 200°C for several hours. google.com Following the primary reaction, the mixture is cooled to a specific temperature, typically around 80°C, before acidification. google.com This cooling step is crucial to prevent degradation of the desired thiophenol product during the workup. The pH is then carefully adjusted to an acidic value, around pH 2, using a dilute mineral acid like hydrochloric acid to isolate the final product. google.com
An alternative pathway, the reduction of a diaryl disulfide intermediate (e.g., 4,4'-difluoro-3,3'-dichlorodiphenyl disulfide), employs different temperature and pH parameters. The reduction reaction itself can be conducted over a broad temperature range, from ambient temperature to the reflux temperature of the chosen solvent. google.com For instance, using isopropanol (B130326) as a solvent allows for a reaction temperature of 80-82°C. google.com After the reduction is complete, the resulting thiophenolate salt is converted to the free thiophenol by acidification. This is typically achieved by adjusting the pH to a highly acidic range of 1 to 2.5, which ensures complete protonation and separation of the thiophenol as an organic phase. google.comjustia.com
The table below summarizes the temperature and pH control in analogous thiophenol syntheses.
| Synthetic Route | Precursor Example | Reaction Temperature | Workup Temperature | Final pH for Isolation |
| Benzenesulfonamide Reduction | 2-Chloro-4-fluorobenzene sulphonamide | 200°C google.com | 80°C google.com | ~2 google.com |
| Disulfide Reduction | 4,4'-Difluorodiphenyl disulfide | 50°C to Reflux google.comjustia.com | Room Temperature | 1.0 - 2.5 google.com |
Reagent Stoichiometry and Concentration Effects
The molar ratios of reactants are fundamental to achieving high conversion and yield while minimizing side reactions and impurities. The specific stoichiometry depends on the synthetic pathway.
In the synthesis from benzenesulfonamide derivatives, a significant excess of the reducing agent, potassium formate, is utilized. A typical molar ratio of the benzenesulfonamide starting material to potassium formate is 1:5. google.com For example, 0.05 mol of 2-chloro-4-fluorobenzene sulphonamide is reacted with 0.25 mol of potassium formate. google.com This large excess of the formate salt helps to drive the reaction to completion.
For the method involving the reduction of a diaryl disulfide with sodium borohydride (B1222165), a smaller excess of the reducing agent is generally required. wikipedia.org Research on the synthesis of 4-fluorothiophenol (B130044) from 4,4'-difluorodiphenyl disulfide shows that sodium borohydride can be used in amounts ranging from 0.25 to 1.0 mole per mole of the disulfide. justia.com An excessive amount of sodium borohydride is not economically advantageous for industrial-scale production. justia.com The use of a slight excess, however, ensures the complete cleavage of the disulfide bond. For instance, a molar ratio of approximately 1 mole of disulfide to 2.5 moles of sodium borohydride has been reported in a lab-scale preparation. tandfonline.com
The following table outlines reagent stoichiometry in related thiophenol preparations.
| Synthetic Route | Precursor Example | Reagents | Molar Ratio (Precursor:Reagent) |
| Benzenesulfonamide Reduction | 2-Chloro-4-fluorobenzene sulphonamide | Potassium Formate | 1:5 google.com |
| Disulfide Reduction | 4,4'-Difluorodiphenyl disulfide | Sodium Borohydride | 1:0.25 to 1:1.0 justia.com |
Solvent Selection and Its Impact on Reaction Outcome
The choice of solvent is pivotal in the synthesis of thiophenols, as it affects reagent solubility, reaction kinetics, and the ease of product isolation. Different synthetic routes for producing substituted thiophenols necessitate different solvent strategies.
For the reduction of diaryl disulfides to thiophenols using sodium borohydride, a mixture of solvents is often superior to a single solvent. justia.com Specifically, a combination of a water-miscible organic solvent and water is highly effective. The organic solvent must be inert to the strong reducing conditions created by sodium borohydride. Suitable solvents include lower alcohols like methanol and isopropanol, as well as ethers like tetrahydrofuran (THF). google.comgoogle.com The use of a solvent mixture, such as THF and methanol, has been shown to produce good yields where a single solvent might be less effective. justia.com The presence of the organic solvent enhances the solubility of the diaryl disulfide, while the aqueous component dissolves the sodium borohydride, creating a system where the reaction can proceed efficiently. google.comgoogle.com High yields have been demonstrated using various solvents; for example, the reduction of 4,4'-difluorodiphenyl disulfide gave a 98.2% yield in aqueous methanol and a 98.5% yield in aqueous tetrahydrofuran. google.com
In contrast, some syntheses, such as the reduction of 3-chloro-4-fluoronitrobenzene to the corresponding aniline (a common precursor for thiophenols), can be performed without any organic solvent, which offers significant environmental and process simplification benefits. google.com When solvents are used in the synthesis of benzenesulfonamide derivatives, polar aprotic solvents like DMF have been shown to increase reaction efficiency compared to alcohols.
The table below details solvent use and its effect on yield in the synthesis of 4-fluorothiophenol from its corresponding disulfide.
| Solvent System | Yield (%) | Purity (%) | Reference |
| Methanol / Water | 98.2 | 99.5 | google.com |
| Isopropanol / Water | 96.5 | 99.4 | justia.com |
| Tetrahydrofuran / Water | 98.5 | 99.6 | google.com |
Chemical Reactivity and Mechanistic Investigations of 3 Chloro 4 Fluorothiophenol
Nucleophilic Substitution Reactions
Role of the Thiol Group as a Nucleophile
The thiol (-SH) group of 3-chloro-4-fluorothiophenol is a key functional group that dictates its nucleophilic character. Thiophenols, in general, are more acidic than their phenol (B47542) counterparts, and this acidity is further enhanced in this compound due to the electron-withdrawing effects of the chlorine and fluorine substituents. wikipedia.org This increased acidity facilitates the deprotonation of the thiol group to form the corresponding thiophenolate anion.
The resulting thiophenolate species is a potent nucleophile, significantly more so than the neutral thiol. This enhanced nucleophilicity allows it to readily participate in a variety of nucleophilic substitution reactions. For instance, it can react with alkyl halides to form thioethers. wikipedia.org The sulfur atom in the thiophenolate can also act as a nucleophile in reactions with other electrophilic centers. The reactivity of the thiol group is central to its role as a building block in the synthesis of more complex organosulfur compounds.
In a study involving the modification of poly(vinyl chloride) (PVC), 4-fluorothiophenol (B130044), a related compound, demonstrated its utility as a nucleophile. conicet.gov.ar When the thiolate salt was formed in situ using potassium carbonate, 4-fluorothiophenol showed the highest degree of modification compared to its chloro and bromo analogues, which was attributed to its higher acidity leading to more complete salt formation. conicet.gov.arresearchgate.net
Formation of Thioether Compounds
A primary application of the nucleophilic character of this compound is in the synthesis of thioethers. Thioethers, also known as sulfides, are formed when the thiophenolate anion displaces a leaving group on an electrophilic carbon atom. A general representation of this reaction is the alkylation of the thiophenol. wikipedia.org
For example, this compound can react with alkyl halides, such as methyl iodide, in the presence of a base to yield the corresponding methyl phenyl sulfide (B99878) derivative. wikipedia.org This type of reaction is a fundamental method for creating carbon-sulfur bonds. The formation of thioethers is also observed in reactions with other electrophiles, such as in Michael additions to α,β-unsaturated carbonyl compounds. wikipedia.org
The synthesis of various thioether derivatives using related fluorinated thiophenols has been documented. For instance, 4-fluorothiophenol has been used in the synthesis of 4-chloro-2-(4-fluorophenyl)sulfanylbenzoic acid through nucleophilic aromatic substitution. Additionally, it has been coupled with 3-iodo-2-phenylquinolin-4-(1H)one to produce the corresponding thioether in high yield. thieme-connect.com These examples highlight the versatility of fluorinated thiophenols in forming diverse thioether structures.
| Reactant 1 | Reactant 2 | Product Type | Reference |
| This compound | Alkyl Halide | Thioether | wikipedia.org |
| 4-Fluorothiophenol | 4-Chloro-2-halobenzoic acid derivative | Thioether | |
| 4-Fluorothiophenol | 3-Iodo-2-phenylquinolin-4-(1H)one | Thioether | thieme-connect.com |
Influence of Halogen Substituents on Electron Density and Reactivity
The presence of both chlorine and fluorine atoms on the aromatic ring significantly influences the chemical reactivity of this compound. Both halogens are electron-withdrawing groups, which impacts the electron density of the entire molecule. The fluorine atom, in particular, is a strong electron-withdrawing group.
This electron-withdrawing nature has several consequences:
Increased Acidity: The inductive effect of the halogens pulls electron density away from the sulfur atom, weakening the S-H bond and making the thiol proton more acidic compared to unsubstituted thiophenol.
Enhanced Nucleophilicity of the Thiophenolate: While the halogens decrease the electron density on the neutral thiol, upon deprotonation to the thiophenolate, the anion's inherent nucleophilicity is still very high. The electron-withdrawing groups can stabilize the resulting negative charge on the sulfur atom to some extent.
Modified Reactivity of the Aromatic Ring: The halogen substituents also affect the reactivity of the benzene (B151609) ring itself, making it more susceptible to certain types of reactions and providing sites for further functionalization.
In a comparative study of the modification of PVC with different halogenated thiophenols, the reactivity was influenced by the specific halogen present. conicet.gov.ar When the pre-formed thiolate salts were used, the bromo-derivative reacted faster than the fluoro-derivative. conicet.gov.ar However, when the thiolate was generated in situ, the higher acidity of 4-fluorothiophenol led to a faster and more complete reaction. conicet.gov.arresearchgate.net This demonstrates the complex interplay of acidity and nucleophilicity as influenced by the halogen substituents.
Metal-Catalyzed Cross-Coupling Reactions
Carbon-Sulfur Bond Formation
Metal-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-sulfur (C-S) bonds, and this compound can serve as a key reactant in these transformations. These reactions typically involve a metal catalyst, such as palladium or nickel, that facilitates the coupling of the thiol (or thiolate) with an organic halide or a related electrophile. thieme-connect.comnih.gov
For example, nickel-catalyzed decarbonylative C-S coupling reactions of aryl thioesters have been shown to produce aryl thioethers. nih.gov While this compound itself was not the direct substrate in the cited study, the methodology demonstrates a route where related thiophenols are converted to thioesters and then coupled. nih.gov The efficiency of these reactions can be influenced by the electronic properties of the substituents on the thiophenol. nih.gov
Another approach involves the direct coupling of thiols with aryl halides. Palladium-NHC (N-heterocyclic carbene) catalyzed thioetherification of 3-iodo-4-quinolones with various thiophenols, including 4-fluorothiophenol, has been successfully demonstrated. thieme-connect.com This highlights the utility of metal catalysis in forming C-S bonds under specific conditions.
Coupling with Alkenyl and Aryl Halides/Borate (B1201080) Esters
This compound and its derivatives are suitable coupling partners in metal-catalyzed reactions with a variety of electrophiles, including alkenyl and aryl halides, as well as borate esters. These reactions provide access to a wide range of complex sulfur-containing molecules.
Palladium-catalyzed cross-coupling reactions are particularly prevalent. For instance, the coupling of 4-fluorothiophenol with 3-iodo-2-phenylquinolin-4-(1H)one proceeded in excellent yield, demonstrating the feasibility of coupling with aryl iodides. thieme-connect.com Both electron-donating and electron-withdrawing groups on the thiophenol are generally well-tolerated in such transformations. thieme-connect.com
While direct examples with this compound were not found in the provided search results, the reactivity of closely related compounds strongly suggests its applicability in these reactions. The strategic placement of the halogen atoms on the thiophenol ring can also be exploited for further functionalization through various metal-catalyzed transformations.
| Catalyst System | Thiol Reactant | Coupling Partner | Product Type | Reference |
| Pd-NHC | 4-Fluorothiophenol | 3-Iodo-2-phenylquinolin-4-(1H)one | Aryl thioether | thieme-connect.com |
| Ni(0)/phosphine | Aryl thioesters (derived from thiophenols) | - (decarbonylative) | Aryl thioether | nih.gov |
Cyclization Reactions for Heterocyclic Compound Formation
Cyclization reactions involving this compound are pivotal for the synthesis of various sulfur-containing heterocyclic compounds. These reactions leverage the nucleophilic character of the thiol group to react with suitable electrophiles, leading to the formation of stable ring structures which are scaffolds for pharmaceuticals and materials science.
Sulfur Atom Participation in Ring Closure
The sulfur atom of this compound acts as a potent nucleophile, initiating ring closure through its attack on an electrophilic center. This participation is fundamental to the construction of fused ring systems. A prominent example of this reactivity is the synthesis of thiochroman-4-ones. In these reactions, the thiophenol undergoes a Michael addition to an α,β-unsaturated carboxylic acid, such as acrylic or crotonic acid. The resulting thioether then undergoes an intramolecular Friedel-Crafts acylation, where the sulfur atom facilitates the cyclization onto the aromatic ring to form the thiochroman (B1618051) core. For instance, the reaction of a thiophenol with crotonic acid can yield a 2-methylthiochroman-4-one, demonstrating the direct involvement of the sulfur atom in the formation of the heterocyclic ring. mdpi.com Similarly, iodine-catalyzed reactions between thiophenols and α,β-unsaturated acids are effective methods for creating the key 3-(arylthio)propanoic acid intermediate, which is then cyclized to the thiochroman-4-one (B147511). mdpi.comresearchgate.net
Another significant class of cyclization reactions involves the synthesis of benzothiophenes. wikipedia.org General methods for synthesizing these structures often involve the reaction of a thiophenol with a suitably functionalized two-carbon unit. While a specific example for this compound is not detailed in the searched literature, established routes include the reaction with α-halo-ketones or activated alkynes. organic-chemistry.org In one such general pathway, a disulfide, which can be formed from the corresponding thiophenol, reacts with an alkyne under visible-light-promoted conditions to generate the benzothiophene (B83047) scaffold. rsc.org A C-S bond formation followed by a cyclization domino reaction is a common strategy for building these important heterocyclic structures. organic-chemistry.org
Synthesis of Sulfur-Containing Heterocyclic Structures
The direct reactivity of this compound and its derivatives enables the synthesis of a variety of sulfur-containing heterocycles. Thiochromanes and benzothiophenes are two of the most important classes accessible through these pathways.
Thiochroman-4-ones: The synthesis of 6-fluoro-thiochroman-4-one has been demonstrated through the reaction of 4-fluorothiophenol with acrylic acid, followed by a ring-closing reaction. mdpi.com This methodology is applicable to substituted thiophenols like this compound. The reaction sequence involves the initial formation of a thioether, which is then cyclized using a strong acid like polyphosphoric acid or methanesulfonic acid to yield the final thiochroman-4-one structure. researchgate.net Bismuth triflate has also been shown to be an effective catalyst for the intermolecular cyclization of thiophenols with allylic alcohols to produce thiochromane derivatives in a one-pot reaction. thieme-connect.com
Benzothiophenes: These are key structural motifs in many pharmaceutical agents, including raloxifene (B1678788) and zileuton. wikipedia.org The synthesis of benzothiophenes can be achieved from thiophenols via several routes. A common strategy involves the reaction of the corresponding disulfide with an alkyne. rsc.org For example, a diaryl disulfide can react with an alkyne in the presence of a photocatalyst to form a 2,3-disubstituted benzothiophene. Another approach involves the reaction of an o-halovinylbenzene with a sulfur source like potassium sulfide, a pathway that highlights the versatility of synthetic strategies toward this scaffold. organic-chemistry.org In one specific instance, this compound was used in a multi-step synthesis where a C-S coupling reaction was employed to construct part of a larger, complex heterocyclic system, demonstrating its utility as a building block. sci-hub.se
Oxidative Transformations of the Thiol Group
The thiol group of this compound is susceptible to oxidation, leading to a variety of sulfur-containing functional groups. The most common transformations involve the formation of disulfides and sulfenyl chlorides, which are themselves valuable synthetic intermediates. The kinetics of these oxidations are highly sensitive to reaction conditions, including the presence of catalysts, additives, and water.
Formation of Disulfides and Sulfenyl Chlorides
The oxidation of thiophenols is a fundamental process in organosulfur chemistry. tandfonline.com A common outcome is the formation of a disulfide, which involves the coupling of two thiol molecules with the formation of an S-S bond. This can be achieved using a range of oxidizing agents. tandfonline.comacs.org
A particularly well-studied transformation is the reaction of thiophenols with N-chlorosuccinimide (NCS). acs.orged.ac.uk Mechanistic investigations using 4-fluorothiophenol as a model substrate, which shows kinetic profiles similar to meta-substituted thiophenols, have revealed a complex reaction network. acs.orged.ac.uk The reaction can lead to either the corresponding disulfide or the sulfenyl chloride, depending on the stoichiometry of the reactants.
Disulfide Formation: When the thiophenol is in excess relative to NCS, the major product is the corresponding disulfide. ed.ac.uk The reaction is initiated by a slow formation of a sulfenyl chloride intermediate, which then rapidly reacts with another molecule of the thiophenol to generate the disulfide and hydrogen chloride (HCl). acs.org
Sulfenyl Chloride Formation: When NCS is the limiting reagent, the reaction proceeds through the disulfide, which accumulates and is then cleaved by chlorine (Cl₂) generated in situ. acs.orged.ac.uk The generated HCl acts as a catalyst, accelerating the reaction of NCS to produce Cl₂, which is the dominant chlorinating agent that converts both the thiol and the disulfide into the final sulfenyl chloride product. acs.org
Influence of Additives and Water on Reaction Kinetics
The kinetics of the oxidative transformation of the thiol group are significantly influenced by additives and the presence of water. acs.orgnih.gov
Influence of Additives: Research on the NCS-mediated chlorination of 4-fluorothiophenol has shown that the reaction is autocatalytic, with the product HCl accelerating the rate-limiting step of chlorine release from NCS. acs.orged.ac.uk
HCl: Acts as a crucial catalyst. There is no reaction between NCS and an independently synthesized disulfide until HCl is added. ed.ac.uk
Alcohols: Additives like isopropanol (B130326) can efficiently co-catalyze the conversion of thiophenols into sulfenyl chlorides. acs.orged.ac.uk
Disulfide: The disulfide product itself can play an inhibitory role in subsequent oxidation steps. Trace amounts of the disulfide have been observed to strongly retard the further oxidation of the sulfenyl chloride to the corresponding sulfonyl chloride. acs.org
Influence of Water: The presence of water in the reaction solvent (e.g., dichloromethane) has a notable and complex effect on the reaction kinetics. acs.org
Catalytic Effect: At low concentrations (e.g., up to ~35 mM), water acts as a co-catalyst, accelerating the HCl-mediated release of chlorine from NCS. The rate of chlorination increases in a manner dependent on the water concentration in this regime. acs.org This catalytic effect is proposed to occur via the formation of [H₃O⁺Cl⁻]. acs.org
Inhibitory Effect: Above a certain critical concentration, further addition of water leads to a progressive reduction in the reaction rate. acs.orged.ac.uk This is attributed to a change in the speciation or physical phase of the {H₂O + nHCl} mixture, which reduces the catalytic activity. acs.orged.ac.uk The stability of thiophenol solutions themselves can also be pH-dependent, with oxidation occurring more readily at higher pH values in the presence of dissolved oxygen. mdpi.com
| Additive | Observed Effect | Mechanism of Influence | Reference |
|---|---|---|---|
| Hydrogen Chloride (HCl) | Accelerates reaction (autocatalysis) | Catalyzes the release of Cl₂ from NCS, which is the primary oxidant. | acs.orged.ac.uk |
| Water (low concentration) | Accelerates reaction | Acts as a co-catalyst, likely through the formation of [H₃O⁺Cl⁻]. | acs.org |
| Water (high concentration) | Inhibits reaction | Causes a change in the speciation/phase of the {H₂O + nHCl} mixture. | acs.orged.ac.uk |
| Alcohols (e.g., i-PrOH) | Accelerates sulfenyl chloride formation | Act as effective co-catalysts for Cl₂ release. | acs.orged.ac.uk |
| Alkenes (e.g., Cyclohexene) | Inhibits reaction | Scavenges the sulfenyl chloride intermediate, preventing the formation of catalytic HCl. | ed.ac.uk |
| Disulfide Product | Inhibits over-oxidation | Retards the further oxidation of sulfenyl chloride to sulfonyl chloride. | acs.org |
Intramolecular Interactions and Their Dynamic Role
Unlike its ortho-substituted counterparts such as 2-fluorothiophenol (B1332064), this compound cannot form a direct intramolecular hydrogen bond between the thiol hydrogen and the ring-substituent halogen due to the increased distance and unfavorable geometry. researchgate.netdoubtnut.com In 2-halothiophenols, the proximity of the substituents allows for the formation of an S-H···X (X=F, Cl) intramolecular hydrogen bond, which plays a significant role in dictating molecular planarity and influencing the dynamics of photochemical processes. nih.gov The absence of this interaction in the meta-substituted isomer means its conformational landscape and dynamic behavior are governed by other, weaker forces.
Intramolecular Hydrogen Bonding
In the molecular structure of this compound, the substituents are arranged such that the chlorine atom is at the meta position and the fluorine atom is at the para position relative to the thiol group. Due to this substitution pattern, the formation of a direct intramolecular hydrogen bond between either halogen atom and the hydrogen of the thiol group is structurally hindered. Such hydrogen bonds typically require the substituent to be in the ortho position, allowing for the formation of a stable five or six-membered ring-like structure.
In contrast, studies on ortho-substituted thiophenols, such as 2-fluorothiophenol and 2-chlorothiophenol, have demonstrated the critical role of intramolecular hydrogen bonding. scispace.comacs.org This interaction significantly influences the molecule's planarity and its subsequent reaction dynamics upon excitation. acs.org For 2-chlorothiophenol, which possesses a relatively strong intramolecular hydrogen bond, the reactive flux appears to maintain molecular planarity. acs.org Conversely, in 2-fluorothiophenol, the weaker hydrogen bond loosens as internal energy increases, leading to a less planar structure that modifies the dynamic path of the reactive flux. acs.org The strength of this bond is a determining factor in the distinct dynamic behaviors observed between these related compounds. nih.gov The absence of such a bond in this compound means its conformational properties and reactivity pathways are not governed by this type of stabilizing interaction.
Nonadiabatic Reaction Dynamics and Photodissociation Studies
The photodissociation of thiophenols upon absorption of ultraviolet (UV) light is a well-studied process governed by nonadiabatic dynamics. The general mechanism involves the homolytic cleavage of the S–H bond, which proceeds via a πσ-mediated pathway. iku.edu.tr Following initial excitation from the ground state (S₀) to a 'bright' excited singlet state (typically S₁, with ¹ππ character), the molecule undergoes a nonadiabatic transition to a dissociative ¹πσ* potential energy surface (PES). ucl.ac.ukacs.org
This transition often occurs at a conical intersection (CI) between the involved electronic states. acs.org For thiophenol, S-H torsional motion has been identified as a key coupling mode that facilitates the population transfer from the ¹ππ* to the ¹πσ* PES. acs.org Once on the dissociative ¹πσ* surface, the S-H bond extends and eventually breaks, yielding a hydrogen atom and a thiophenoxyl radical. iku.edu.trucl.ac.uk The thiophenoxyl radical can be formed in either its ground (X̃) or first excited (Ã) electronic state, with the branching ratio between these states being dependent on the excitation wavelength and the nature of any substituents on the phenyl ring. acs.orgresearchgate.net
In substituted thiophenols, the halogen atoms influence the electronic structure and dynamics. Studies on 4-fluorothiophenol show that UV excitation leads to S-H bond fission, producing p-fluorophenylthiyl radicals. researchgate.net Research on 3-chloro,4-fluorothiophenol has indicated a charge transfer time of approximately 3 femtoseconds, similar to related compounds, highlighting the rapid electronic dynamics at play. escholarship.org The photodissociation dynamics of 3-fluorophenol (B1196323), a related molecule, have been shown to be reminiscent of bare phenol, involving a critical role for tunneling in the dissociation from low-lying S₁ vibrational levels. ucl.ac.uk For this compound, dissociation is expected to proceed through these established nonadiabatic pathways, with the resulting 3-chloro-4-fluorophenylthiyl radical products being formed in a range of vibrational levels. ucl.ac.uk
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| Thiophenol | D₀(S–H) | ≤ 28030 ± 100 cm⁻¹ | acs.org |
| Thiophenoxy Radical | T₀₀ (Ã-X̃ Energy Separation) | 2800 ± 40 cm⁻¹ | acs.org |
| 3-Fluorophenol | D₀(O–H) | 29836 cm⁻¹ | ucl.ac.uk |
Thiol-to-Thione Phototautomerization
Beyond S-H bond cleavage, another significant photochemical pathway for thiophenols is thiol-to-thione phototautomerization. This process involves the UV-induced migration of the hydrogen atom from the sulfur atom to a carbon atom on the aromatic ring, resulting in the formation of a thione isomer (a cyclohexadiene-1-thione). iku.edu.trresearchgate.net This transformation is typically initiated by the same UV excitation that leads to photodissociation.
Studies on thiophenol and its derivatives isolated in low-temperature matrices have provided detailed insights into this reaction. iku.edu.trresearchgate.netresearchgate.net For meta-fluorothiophenol, UV irradiation at 285 nm was found to exclusively trigger thiol-to-thione phototautomerization, leading to the formation of three distinct thione isomers. iku.edu.trresearchgate.net These isomers result from the hydrogen atom reattaching to the ortho- and para-positions of the aromatic ring. iku.edu.tr The predominant photoproduct was the isomer formed by hydrogen attachment to the ortho-position on the fluorine-substituted side of the ring. iku.edu.trresearchgate.net
This phototautomerization is often a reversible process. researchgate.net Subsequent irradiation of the generated thione isomers with longer wavelength light can restore the original thiol form. iku.edu.trresearchgate.net For this compound, a similar photochemical behavior is expected. Upon UV irradiation, it would likely undergo hydrogen atom migration to form various thione isomers. The potential primary products would be the isomers resulting from H-atom attachment to the carbon atoms at positions 2 (ortho to thiol, meta to chlorine) and 6 (ortho to thiol, meta to fluorine).
| Reactant | Predicted Photoproducts (Isomers) | Formation Mechanism |
|---|---|---|
| This compound | 5-Chloro-4-fluorocyclohexa-2,4-diene-1-thione | H-atom migration to C2 (ortho-position) |
| 3-Chloro-4-fluorocyclohexa-2,4-diene-1-thione | H-atom migration to C6 (ortho-position) | |
| 5-Chloro-6-fluorocyclohexa-2,5-diene-1-thione | H-atom migration to C4 (para-position, already substituted) or subsequent rearrangement |
Applications in Pharmaceutical and Medicinal Chemistry Research
Key Intermediate in Drug Synthesis
The strategic placement of chloro and fluoro substituents on the phenyl ring, combined with the reactive thiol group, makes 3-chloro-4-fluorothiophenol a valuable precursor in multi-step synthetic pathways. fishersci.comthermofisher.com This allows for the introduction of the 3-chloro-4-fluorophenylthio moiety into various molecular frameworks, influencing the physicochemical and biological properties of the final compounds.
Synthesis of Antibacterial, Anti-inflammatory, and Anti-cancer Drugs
Antibacterial Agents:
Research has demonstrated the utility of this compound and its aniline (B41778) analogue in the synthesis of potent antibacterial agents. For instance, a series of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives have been synthesized and evaluated for their antimicrobial properties. researchgate.net One of the most active compounds in this series, 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorolphenyl)hydrazinecarboxamide, exhibited significant antibacterial activity. researchgate.net
Furthermore, derivatives of 2-amino-5-fluorobenzenethiol, which can be conceptually linked to this compound, have been used to prepare 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives. nih.gov These compounds have shown promising in vitro inhibitory activity against a range of Gram-positive and Gram-negative bacteria. nih.gov The related compound, 3-chloro-4-fluoroaniline (B193440), is a crucial intermediate in the production of broad-spectrum antibiotics like Norfloxacin and Ciprofloxacin. nbinno.com
Anti-inflammatory Agents:
The 3-chloro-4-fluorophenyl moiety has been incorporated into molecules with anti-inflammatory potential. Benzothiazole (B30560) derivatives, for example, have been investigated for their dual anti-inflammatory and anticancer activities. frontiersin.org In one study, novel benzothiazole derivatives were synthesized, and their ability to decrease the levels of inflammatory factors such as IL-6 and TNF-α was evaluated. frontiersin.org Specifically, the compound 6-chloro-N-(3-fluorobenzyl)benzo[d]thiazol-2-amine was synthesized as part of a series of compounds with potential anti-inflammatory properties. frontiersin.org
Anti-cancer Drugs:
This compound has proven to be a valuable building block in the development of novel anticancer agents. It has been utilized in the synthesis of indole-2-carboxylic acid derivatives that act as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are significant targets in cancer immunotherapy. sci-hub.se Specifically, a compound with a sulfur atom as the linker was constructed through a C-S coupling reaction between a bromo-indole derivative and this compound. sci-hub.se
Additionally, this compound is implicated in the synthesis of anti-neoplastic compounds, as seen in the preparation of N-(3-chloro-4-fluorophenyl)-5-((3,5-dichloropyridin-4-yl)thio)-4-nitrothiophene-2-carboxamide. google.com The development of thiochromanone derivatives, such as 3-chloromethylene-6-fluorothiochroman-4-one, which exhibit anti-tumor activity, also highlights the importance of the fluorinated thiophenol scaffold. who.int These compounds have been shown to induce apoptosis in cancer cells and act as DNA topoisomerase poisons. who.int
Furthermore, derivatives of benzothiazole, which can be synthesized from related fluorinated and chlorinated thiophenols, have shown potent anticancer activity. For example, benzothiazole-carboxamide hybrids have been evaluated against breast and colon cancer cell lines, with some compounds showing high potency. japsonline.com Similarly, new thiazolo[4,5-d]pyrimidine (B1250722) derivatives incorporating a trifluoromethyl group have been synthesized and shown to be active against various cancer cell lines. mdpi.com
Development of Antidiabetic Agents
The structural motifs derived from this compound and its analogues are also being explored for the development of antidiabetic agents. Recent studies have pointed to the potential of 3-chloro-4-fluoroaniline in the synthesis of compounds with antidiabetic properties, partly attributed to their antioxidant effects. nbinno.com
Benzothiazole derivatives, which share structural similarities with compounds derived from this compound, have been investigated as antidiabetic agents. mdpi.com These compounds have been shown to act as agonists for the peroxisome proliferator-activated receptor (PPAR), a key regulator of glucose and lipid metabolism. mdpi.com Additionally, novel 1,3,5-triazine (B166579) derivatives have been developed as potent and selective DPP-4 inhibitors for the treatment of type 2 diabetes. nih.gov The synthesis of dihydropyrimido[4,5-a]acridin-2-amines has also been explored for their potential as α-amylase and α-glucosidase inhibitors. nih.gov
Design and Synthesis of Novel Drug Lead Compounds
The unique electronic properties and substitution pattern of this compound make it an attractive starting point for the design and synthesis of novel drug lead compounds. Medicinal chemists utilize this scaffold to generate libraries of new molecules with the potential for therapeutic activity.
Structural Modification and Optimization for Enhanced Biological Activity
The process of molecular modification is a key strategy in drug discovery, aiming to improve the properties of a known molecule. frontiersin.org The incorporation of the 3-chloro-4-fluorophenylthio group is a prime example of structural modification to enhance biological activity. The presence of both chlorine and fluorine atoms can significantly influence a molecule's reactivity, binding affinity, and metabolic stability.
For instance, in the synthesis of 4-quinolone derivatives, coupling with 4-fluorothiophenol (B130044) has been shown to be effective, with electron-withdrawing groups on the aryl substituent leading to higher yields. rsc.org The modification of polyvinyl chloride (PVC) with 4-fluorothiophenol has also been studied, demonstrating the reactivity of the thiol group and the influence of the fluorine atom on the reaction kinetics. researchgate.net Research on 2-amino-4-chloro-5-fluorobenzene-1-thiol hydrochloride has indicated that modifications in the aromatic structure, specifically the presence of chlorine and fluorine, play a crucial role in enhancing bioactivity.
Targeting Specific Pathogens and Biological Pathways
Derivatives of this compound are being designed to target specific pathogens and biological pathways implicated in disease. A notable example is the synthesis of a novel pleuromutilin (B8085454) derivative containing a 4-fluorophenylthio group at the C21 position. nih.gov This compound demonstrated significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of drug-resistant infections. nih.gov The study found that the derivative inhibited MRSA biofilm formation and disrupted bacterial cell division. nih.gov
In the realm of anticancer research, compounds derived from this compound are designed to inhibit specific enzymes that are overexpressed in cancer cells. As mentioned earlier, indole-2-carboxylic acid derivatives target the IDO1 and TDO pathways, which are critical for immune evasion by tumors. sci-hub.se Similarly, thiochromanone derivatives have been identified as poisons of DNA topoisomerases I and II, essential enzymes for DNA replication and repair in cancer cells. who.int
Pharmacological Properties of Derived Sulfur-Containing Compounds
The introduction of the sulfur atom from this compound into heterocyclic systems gives rise to compounds with a broad spectrum of pharmacological activities. Thiazine and thiochromanone derivatives are prominent examples of such sulfur-containing heterocycles.
Thiazine derivatives have been shown to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antimalarial, antineoplastic, and antiviral properties. nih.gov Specifically, 1,4-benzothiazine derivatives have been synthesized and evaluated for their in vitro inhibitory activity against various bacterial and fungal strains. nih.gov
Thiochromanones, which feature a sulfur atom within a cyclic ketone structure, also exhibit diverse biological activities. who.intresearchgate.net Research has highlighted their potential as antibacterial, anti-inflammatory, and antitumor agents. who.int For example, 3-chloromethylene-6-fluorothiochroman-4-one has demonstrated significant anti-tumor activity by inducing apoptosis in cancer cells. who.int
Below is a table summarizing the biological activities of some compound classes derived from or related to this compound.
| Compound Class | Biological Activity | Specific Examples/Targets |
| Semicarbazones | Antibacterial | 2-(4-hydroxybenzylidene)-N-(3-chloro-4-fluorolphenyl)hydrazinecarboxamide |
| Benzothiazines | Antimicrobial, Anti-inflammatory | 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivatives |
| Indole-2-carboxylic acids | Anticancer | Dual IDO1/TDO inhibitors |
| Thiochromanones | Anticancer, Anti-inflammatory | 3-chloromethylene-6-fluorothiochroman-4-one (Topoisomerase poison) |
| Pleuromutilin derivatives | Antibacterial | S-(4-fluorophenyl)-pleuromutilin targeting MRSA |
| Benzothiazoles | Antidiabetic, Anticancer | PPAR agonists, Benzothiazole-carboxamide hybrids |
Antibacterial and Antiviral Properties
The core structure of this compound has been identified as a promising starting point for creating compounds with antimicrobial and antiviral activities. guidechem.com Thiochromanones, which are derivatives that can be synthesized from thiophenols, are noted for their broad biological activities, including antibacterial effects. who.int Research into quinoline (B57606) derivatives, which can be synthesized using precursors like 3-chloro-4-fluoroaniline, has also yielded compounds with significant antibacterial and antifungal properties. researchgate.netnih.gov
Furthermore, the chloro-fluorophenyl moiety, a key feature of this compound, is present in complex molecules designed as antiviral agents. For instance, this structural motif is incorporated into compounds developed for the prevention and treatment of Hepatitis C Virus (HCV) infection. google.com
Anti-tumor Activities
The 3-chloro-4-fluorophenyl group is an important pharmacophore in the design of novel anti-cancer agents. The parent compound, this compound, has been used directly in the synthesis of potential anti-tumor compounds. In one study, it was reacted with a bromo-indole derivative in a copper-catalyzed C-S coupling reaction to create indole-2-carboxylic acid derivatives designed as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are targets in cancer immunotherapy. sci-hub.se
Additionally, structurally related compounds have demonstrated significant anti-tumor activity. Thiochromanones, in particular, have been explored for their potential to treat cancers of the breast, endometrium, and prostate. who.int A specific derivative, 3-chloromethylene-6-fluorothiochroman-4-one (CMFT), which is synthesized from the related precursor 4-fluorobenzenethiol, has shown notable activity by inhibiting the proliferation of several human tumor cell lines. who.int The half-maximal inhibitory concentration (IC50) values for CMFT highlight its potential as an anti-tumor agent. who.int
| Tumor Cell Line | IC50 (µM) |
|---|---|
| A549 (Human lung cancer) | 25.34 |
| Bel-7402 (Human hepatoma) | 31.17 |
| BGC-823 (Human gastric carcinoma) | 58.62 |
| HCT-116 (Human colon cancer) | 21.56 |
Role in Heterocyclic Compound Synthesis for Medicinal Applications
Heterocyclic compounds are a cornerstone of medicinal chemistry, forming the core of many established drugs. This compound and its related precursors are valuable reagents in the synthesis of these complex structures, particularly quinoline and thiochroman-4-one (B147511) derivatives.
Quinoline Derivatives
The quinoline scaffold is recognized for its versatility and its presence in numerous drugs and drug candidates targeting a wide range of diseases. ontosight.ai The 3-chloro-4-fluorophenyl moiety has been successfully incorporated into quinoline structures to create novel compounds with potential therapeutic applications. An example is N-(3-chloro-4-fluorophenyl)-6,7-dimethoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxamide, a synthetic compound of interest in medicinal chemistry. ontosight.ai The synthesis of such molecules demonstrates the utility of the 3-chloro-4-fluorophenyl group in building complex heterocyclic systems. ontosight.ai
Moreover, the closely related compound 3-chloro-4-fluoroaniline is a key starting material for synthesizing 6-fluoro-quinoline derivatives, which are known for their potent antibacterial activity. researchgate.net This highlights the importance of the substituted phenyl ring in the development of medicinally relevant quinolines and quinolones. researchgate.netnih.gov
Thiochroman-4-one Derivatives
Thiochroman-4-ones are sulfur-containing heterocyclic compounds that serve as important intermediates in medicinal chemistry due to their structural relationship with biologically active chromones. mdpi.comresearchgate.net The synthesis of the thiochroman-4-one core often involves the reaction of a thiophenol with an α,β-unsaturated carboxylic acid. nih.gov Specifically, 4-fluorothiophenol, a compound closely related to this compound, is used to prepare 6-fluorothiochroman-4-one derivatives. mdpi.comnih.gov The synthesis typically involves the addition of the thiophenol to an acid like acrylic or cinnamic acid, followed by a ring-closing reaction using a strong acid such as sulfuric or methanesulfonic acid. nih.gov These thiochroman-4-one scaffolds can then be further modified to produce compounds with activities against various pathogens, including Leishmania parasites. mdpi.comnih.gov
Computational Drug Design and Molecular Docking
Computational methods, particularly molecular docking, are powerful tools in modern drug discovery for predicting how a molecule might bind to a biological target. This in silico approach allows researchers to screen virtual libraries of compounds and prioritize those with the highest predicted binding affinity for laboratory synthesis and testing.
Evaluation of Binding Affinities to Biological Targets (e.g., MAO-B Enzyme)
The 3-chloro-4-fluorophenyl structural unit has been utilized in computational studies to design potential inhibitors for specific enzymes, such as Monoamine Oxidase-B (MAO-B). asiapharmaceutics.infoasiapharmaceutics.info MAO-B is a key enzyme in the metabolic pathway of dopamine (B1211576), and its inhibition is a therapeutic strategy for managing Parkinson's disease. asiapharmaceutics.infonih.gov
In a recent in silico study, a series of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives were designed and evaluated for their binding affinity to the MAO-B enzyme. asiapharmaceutics.infoasiapharmaceutics.info The study found that several of the designed ligands exhibited greater binding energies than standard MAO-B inhibitors like selegiline, rasagiline, and safinamide (B1662184). asiapharmaceutics.info Two compounds in particular, C23 and C33, showed superior binding energies, suggesting they could be potent MAO-B inhibitors. asiapharmaceutics.infoasiapharmaceutics.info The enhanced affinity of these compounds was attributed to the presence of strong electron-withdrawing groups, including the chloro and fluoro substituents of the core phenyl ring. asiapharmaceutics.info Docking studies reveal that such inhibitors often form crucial interactions with key amino acid residues in the MAO-B active site, such as Gln206, Cys172, Tyr326, and Tyr435. nih.govmdpi.com
| Compound | Binding Energy (K.cal/mol) |
|---|---|
| Compound C23 | -120.20 |
| Compound C33 | -116.97 |
| Safinamide (Standard) | -102.64 |
| Selegiline (Standard) | -74.38 |
| Rasagiline (Standard) | -72.76 |
Derivatives as Potential Anti-Parkinsonian Agents
Research into the therapeutic applications of this compound has extended into the field of neurodegenerative diseases, with a particular focus on Parkinson's disease. The strategy involves using this compound as a scaffold to synthesize derivatives that can modulate key biological targets implicated in the disease's pathology. One significant area of investigation has been the development of inhibitors for the enzyme Monoamine Oxidase-B (MAO-B). asiapharmaceutics.info
Inhibition of MAO-B is a clinically validated approach for managing Parkinson's disease. This enzyme is responsible for the degradation of dopamine in the brain. By inhibiting MAO-B, the levels of available dopamine are increased, which helps to alleviate the motor symptoms of the disorder. asiapharmaceutics.info Furthermore, the inhibition of this enzyme can reduce oxidative stress and dopamine turnover, which may have neuroprotective effects. asiapharmaceutics.info
A notable study in this area focused on the in silico design and evaluation of substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives. asiapharmaceutics.info These compounds were specifically designed to target the MAO-B enzyme. Using molecular docking simulations, researchers assessed the binding affinity of these novel derivatives against the MAO-B enzyme and compared their performance to that of established MAO-B inhibitors used in clinical practice, such as selegiline, rasagiline, and safinamide. asiapharmaceutics.info
The research findings indicated that the newly designed derivatives, originating from the this compound structural motif, exhibited a strong potential for anti-Parkinsonian activity. The computational analysis revealed that these derivatives had a higher binding affinity and superior binding energies towards the MAO-B enzyme when compared to the standard inhibitor drugs. asiapharmaceutics.info This suggests that the N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine scaffold is a promising backbone for developing new and potentially more effective MAO-B inhibitors. asiapharmaceutics.info
The study concluded that these derivatives warrant further investigation as potential therapeutic agents for Parkinson's disease, based on their promising in silico performance. asiapharmaceutics.info
Research Findings on this compound Derivatives
| Derivative Class | Biological Target | Research Method | Key Findings | Reference |
|---|---|---|---|---|
| Substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives | Monoamine Oxidase-B (MAO-B) | In silico molecular docking studies | Derivatives showed a higher binding affinity and superior binding energies toward the MAO-B enzyme compared to standard inhibitors (selegiline, rasagiline, safinamide). | asiapharmaceutics.info |
Applications in Agrochemical Research and Development
Raw Material for New Pesticide Synthesisguidechem.comgoogle.comasianpubs.org
The synthesis of novel pesticides frequently employs 3-Chloro-4-fluorothiophenol as a starting or intermediate material. guidechem.comchemdad.comgoogle.com Its chemical properties allow for its incorporation into complex molecules designed to target specific pests. This compound is a key intermediate in the production of various agrochemicals, contributing to the development of a new generation of crop protection agents. guidechem.comgoogle.com
The agrochemical industry is increasingly focused on developing pesticides that are highly effective at low application rates, thereby minimizing their environmental impact. nih.gov The use of fluorinated compounds like this compound is instrumental in this endeavor. The introduction of fluorine into a molecule can significantly enhance its biological activity, allowing for lower doses to be used. ccspublishing.org.cnresearchgate.net This leads to the creation of pesticides that are not only more potent but also have a reduced environmental footprint. nih.gov The development of such pesticides is a critical step towards sustainable agriculture, and this compound is a key component in this process. guidechem.comgoogle.com Research has shown that organochlorine pesticides, while effective, can be toxic and persist in the environment; thus, the development of newer, less persistent, and more targeted chemicals is a priority. nih.gov
A significant challenge in pest management is the development of resistance in pest populations to existing insecticides. nih.gov The creation of pesticides with novel modes of action is therefore crucial for effective and long-term pest control. researchgate.netresearchgate.net this compound is utilized in the synthesis of new chemical structures that can target different biological pathways in pests. guidechem.com For instance, the insecticide Broflanilide, which has a unique meta-diamide structure and a novel mode of action, was developed through extensive structural modification of a lead compound. nih.gov This pursuit of new mechanisms helps to overcome resistance and provides farmers with new tools to protect their crops. ccspublishing.org.cnnih.gov
Structural Modification and Optimization for Agrochemical Activityguidechem.com
The structure of this compound is amenable to various chemical modifications, allowing researchers to fine-tune the properties of the final agrochemical product. guidechem.com By altering the substituents on the benzene (B151609) ring or modifying the thiol group, chemists can optimize factors such as a compound's binding affinity to its target site, its stability, and its uptake by the pest. This process of structural modification is a cornerstone of modern agrochemical research, enabling the design of pesticides with enhanced efficacy and selectivity. ccspublishing.org.cnresearchgate.net
Integration into Fluorine-Containing Agrochemicalsrsc.org
Fluorine is a key element in many modern agrochemicals due to its ability to impart desirable properties such as increased metabolic stability and enhanced biological activity. ccspublishing.org.cnresearchgate.net this compound is an important source for introducing both fluorine and a sulfur-containing functional group into agrochemical molecules. guidechem.com The presence of the fluorine atom can dramatically alter the physicochemical properties of a compound, often leading to improved performance. ccspublishing.org.cn The synthesis of many successful fluorine-containing fungicides, insecticides, and herbicides relies on building blocks like this compound. ccspublishing.org.cnjst.go.jp
Applications in Materials Science Research
Modification of Polymer Materials
The introduction of 3-chloro-4-fluorothiophenol onto polymer backbones is a strategic approach to alter and enhance their intrinsic properties. The thiol group facilitates grafting onto polymer chains, while the halogenated aromatic ring imparts new functionalities.
Imparting Specific Physical and Chemical Properties (e.g., Anti-oxidation, Anti-ultraviolet, Electrical, Optical)
The integration of this compound into polymer structures can endow the material with unique physical and chemical properties. fluorobenzene.ltd The presence of the fluorinated aromatic moiety is particularly significant. For example, the modification of PVC with fluorothiophenol derivatives has been shown to successfully incorporate aromatic halogen groups into the polymer. This modification can lead to materials with special functionalities.
The introduction of this compound can impart unique electrical and optical properties to the polymer matrix. fluorobenzene.ltd For instance, it can alter the conductivity of an otherwise insulating material. fluorobenzene.ltd The specific influence on these properties often depends on the degree of modification and the polymer . Research on various conjugated polymers, such as poly(3-alkylthiophene)s, demonstrates how chemical structure modifications influence electrical and optical characteristics. researchgate.netscielo.brresearchgate.net By analogy, grafting this compound can be expected to modify the electronic nature of the polymer, potentially affecting its light absorption, emission, and charge transport capabilities.
| Property | Effect of Modification with this compound | Potential Application |
| Stability | Enhances thermal and chemical stability by introducing robust aromatic groups. fluorobenzene.ltd | High-performance plastics, durable coatings |
| Electrical Properties | Can alter the conductivity of insulating polymers. fluorobenzene.ltd | Antistatic materials, organic semiconductors |
| Optical Properties | Can modify light absorption and emission characteristics. fluorobenzene.ltdresearchgate.net | Optical filters, components for light-emitting devices |
Self-Assembled Monolayer Technology
Self-assembled monolayers (SAMs) are highly organized molecular layers that spontaneously form on the surface of a solid substrate. Thiol compounds, including this compound, are widely used for creating SAMs on noble metal surfaces due to the strong, stable bond formed between sulfur and the metal. rsc.orgrsc.org
Formation of Orderly Arranged Monolayers on Metal Surfaces
This compound can form a dense, orderly arranged monolayer on metal surfaces, particularly gold (Au). rsc.orgnih.gov The formation process is driven by the chemisorption of the sulfur headgroup onto the gold substrate. Following the initial binding, the aromatic rings of the molecules organize themselves through intermolecular forces, such as van der Waals interactions and π-π stacking, to create a well-defined two-dimensional structure. nih.gov
Studies on closely related molecules, like para- and ortho-fluorothiophenol on Au(111), provide insight into the structures that can be expected. High-resolution scanning tunneling microscopy (STM) has revealed that these molecules form intricate arrangements. For instance, para-fluorothiophenol adopts a (√3 x 3)R30° molecular arrangement. nih.gov The final structure of the SAM is influenced by a balance of forces including the Au-S bond, intermolecular π-π stacking, and electrostatic interactions like dipole-dipole forces arising from the halogen substituents. nih.gov The presence of both chloro and fluoro groups on the benzene (B151609) ring of this compound would similarly influence the intermolecular interactions and the ultimate packing structure of the monolayer.
| Parameter | Description | Governing Factors |
| Adsorption | Spontaneous chemisorption of the thiol group onto the metal surface. | Strong affinity between sulfur and noble metals (e.g., gold). rsc.org |
| Organization | Molecules arrange into a densely packed, ordered layer. | Intermolecular π-π stacking, van der Waals forces, dipole-dipole interactions. nih.gov |
| Orientation | Molecules typically adopt a tilted orientation with respect to the surface normal. | Balance between molecule-substrate and molecule-molecule interactions. nih.gov |
Synthesis of Functional Materials
Beyond modifying existing polymers, this compound is a key intermediate in the synthesis of new, functional materials designed with specific properties from the ground up. fluorobenzene.ltd
Materials with Special Optical and Electrical Properties
The unique electronic characteristics of the 3-chloro-4-fluorophenylthio moiety make it a valuable component in the design of materials with special optical and electrical properties. fluorobenzene.ltd Its incorporation into larger molecular architectures, such as conjugated polymers or specialized dyes, can significantly influence their electronic behavior. For example, the electron-withdrawing nature of the chlorine and fluorine atoms can tune the energy levels (HOMO/LUMO) of a conjugated system, which in turn affects its color (absorption spectrum) and luminescence (emission spectrum). researchgate.net
The development of polymers with tunable optical and electrical responses is a significant area of materials research. rdworldonline.com By using monomers derived from or containing the this compound structure, chemists can create materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs), solar cells, and sensors. scielo.brmdpi.com The precise control over the chemical structure allows for the fine-tuning of the material's bandgap and charge carrier mobility, which are critical parameters for the performance of these devices. fluorobenzene.ltd
Ligand Engineering for Quantum Dots
The surface chemistry of quantum dots (QDs) is a critical factor in determining their optical and electronic properties. Ligand engineering, the process of modifying the molecules bound to the surface of QDs, plays a pivotal role in tailoring these properties for specific applications. Thiophenol derivatives, including compounds structurally similar to this compound, have been investigated as ligands to influence the performance of quantum dots, particularly in the context of light-emitting devices. The use of short-chain ligands like thiophenols is explored to enhance charge transport and injection in quantum dot light-emitting diodes. acs.org
Effect on Charge Recombination Processes
The introduction of thiophenol derivative ligands to the surface of colloidal semiconductor quantum dots, such as cadmium selenide sulfide (B99878) (CdSeS) QDs, can significantly impact charge recombination processes. acs.org Studies on related compounds, like 4-chlorothiophenol and 4-fluorothiophenol (B130044), have shown that these ligands can lead to fluorescence quenching. acs.org This quenching is attributed to the trapping of holes by the thiol ligands. acs.org
An interesting observation is that while the photoluminescence quantum yields (PLQYs) decrease with the introduction of these thiophenol ligands, the average photoluminescence decay lifetime (τavg) increases. acs.org This suggests that the steric hindrance caused by the thiophenol ligands may expose more defect sites on the quantum dot surface. acs.org These exposed defects can capture electrons, leading to a longer decay lifetime. acs.org The process of charge recombination in these ligand-capped QDs is a key area of investigation for optimizing their performance in optoelectronic applications. acs.org
The following table summarizes the effect of different thiophenol-based ligands on the charge recombination properties of CdSeS QDs.
| Ligand | PLQY (%) | τavg (ns) |
| Untreated CdSeS QDs | N/A | N/A |
| 4-fluorothiophenol (4-F-TP) | 3 | Increased |
| 4-chlorothiophenol (4-Cl-TP) | 4 | Increased |
| 4-bromothiophenol (4-Br-TP) | 5 | Increased |
| Pentafluorothiophenol (PFTP) | 69 | N/A |
| 2-(trifluoromethyl)thiophenol (2-CF3-TP) | 74 | N/A |
Influence on Photoluminescence Properties
The photoluminescence (PL) properties of quantum dots are highly sensitive to their surface ligands. The introduction of thiophenol derivatives, such as 4-chlorothiophenol and 4-fluorothiophenol, has been shown to decrease the photoluminescence quantum yields of CdSeS QDs. acs.org For instance, CdSeS QDs capped with 4-fluorothiophenol and 4-chlorothiophenol exhibited PLQYs of 3% and 4%, respectively. acs.org
However, not all fluorinated thiophenol ligands have the same quenching effect. For example, pentafluorothiophenol (PFTP) and 2-(trifluoromethyl)thiophenol (2-CF3-TP) were found to largely preserve the brightness of the CdSeS QDs, with PLQYs of 69% and 74%, respectively. acs.org This indicates that the position and number of fluorine and other substituent atoms on the thiophenol ring play a crucial role in determining the ultimate photoluminescence properties of the quantum dots. acs.org
It has been demonstrated that the quenched photoluminescence can be recovered. The addition of oleylamine (OAm) can enhance the PL intensity and decrease the decay lifetime of the thiophenol-capped CdSeS QDs. acs.org This recovery is attributed to the passivation of the exposed defect sites by oleylamine. acs.org
The table below details the influence of various thiophenol-based ligands on the photoluminescence properties of CdSeS QDs.
| Ligand | Photoluminescence Quantum Yield (PLQY) (%) |
| Untreated CdSeS QDs | N/A |
| 4-fluorothiophenol (4-F-TP) | 3 |
| 4-chlorothiophenol (4-Cl-TP) | 4 |
| 4-bromothiophenol (4-Br-TP) | 5 |
| Pentafluorothiophenol (PFTP) | 69 |
| 2-(trifluoromethyl)thiophenol (2-CF3-TP) | 74 |
Advanced Analytical Methods and Quality Control in Research
Chromatographic Techniques
Chromatographic methods are central to assessing the purity of 3-Chloro-4-fluorothiophenol by separating it from starting materials, by-products, or degradation products. The choice of technique depends on the volatility and polarity of the compound and potential impurities.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of non-volatile, thermally sensitive compounds like thiophenols. For this compound, a reversed-phase HPLC method is typically employed. This approach uses a non-polar stationary phase and a polar mobile phase, separating compounds based on their hydrophobicity.
A common setup involves a C18 column, which is packed with silica particles bonded with octadecylsilyl groups. The mobile phase is often a gradient mixture of an organic solvent, such as acetonitrile, and water, frequently with a small amount of an acid like formic acid to ensure the thiophenol is in its protonated state, leading to sharper peaks and more reproducible retention times nih.gov. Because of the compound's halogenated nature, a pentafluoro-phenyl (PFP) stationary phase can also be used to provide enhanced retention and alternative selectivity through π-π, dipole-dipole, and hydrophobic interactions mdpi.com.
Detection is commonly performed using a UV-Vis spectrophotometer, as aromatic compounds like this compound absorb ultraviolet light mdpi.com. For trace-level analysis or in complex matrices, derivatization with a fluorescent tag can be employed, followed by fluorescence detection for enhanced sensitivity and selectivity nih.govdiva-portal.org.
Table 1: Typical HPLC Parameters for Analysis of Substituted Thiophenols
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | C18 or Pentafluoro-phenyl (PFP), 100-250 mm length, 2.1-4.6 mm ID, 1.7-5 µm particle size | Separation based on hydrophobicity; PFP offers enhanced retention for halogenated analytes mdpi.com. |
| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid | Elution of the analyte from the column nih.gov. |
| Elution Mode | Gradient | Optimizes separation of compounds with varying polarities. |
| Flow Rate | 0.3 - 1.0 mL/min | Controls the speed of the analysis and separation efficiency. |
| Detector | UV-Vis (e.g., at 231 nm or 254 nm) or Fluorescence (with derivatization) | Quantifies the analyte based on light absorption or emission diva-portal.orgmdpi.com. |
| Column Temp. | 25 - 40 °C | Ensures reproducible retention times nih.gov. |
Gas Chromatography (GC) is a primary method for quantifying the purity of volatile and thermally stable compounds. Given that supplier specifications for this compound often list purity as determined by GC, it is a standard quality control technique for this compound thermofisher.com. The method separates compounds based on their boiling points and interactions with the stationary phase.
For a polar compound like this compound, a capillary column with an intermediate or polar stationary phase is suitable sigmaaldrich.com. A common detector is the Flame Ionization Detector (FID), which offers excellent sensitivity for organic compounds. For enhanced selectivity towards sulfur-containing molecules, a Flame Photometric Detector (FPD) can be utilized wur.nl. Coupling GC with a Mass Spectrometer (GC-MS) provides both quantification and structural identification of the analyte and any impurities nih.gov. The sample is typically injected into a heated port to ensure rapid volatilization.
Table 2: Representative GC Parameters for Thiol Analysis
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Capillary column with intermediate polarity (e.g., containing phenyl or cyanopropyl groups) | Separation of polar analytes sigmaaldrich.com. |
| Carrier Gas | Nitrogen or Helium | Transports the analyte through the column. |
| Injector Temp. | 240 - 270 °C | Ensures rapid vaporization of the sample mdpi.com. |
| Oven Program | Temperature ramp (e.g., start at 45-60°C, ramp to 180-260°C) | Separates compounds based on their volatility wur.nlmdpi.com. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general organic compound quantification; MS for identification and quantification nih.govmdpi.com. |
| Detector Temp. | 250 - 280 °C | Prevents condensation of analytes in the detector mdpi.com. |
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly powerful for identifying unknown impurities and confirming the identity of the main compound in complex mixtures mdpi.com.
The chromatographic conditions are similar to those used in HPLC. After elution from the column, the analyte is introduced into an ion source, typically an Electrospray Ionization (ESI) source, which generates gas-phase ions. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). For this compound, high-resolution mass spectrometry (HRMS) is especially useful. It can provide a highly accurate mass measurement, confirming the elemental composition. Furthermore, the presence of a chlorine atom gives a characteristic isotopic pattern (³⁵Cl/³⁷Cl ratio of approximately 3:1), which serves as a clear indicator for the presence of chlorinated compounds researchgate.netnih.govacs.org.
Spectroscopic Methods for Purity and Structural Confirmation
Spectroscopic methods are indispensable for confirming the chemical structure of this compound. They provide detailed information about the compound's functional groups and the connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all informative.
¹H NMR: The proton NMR spectrum would show signals for the three aromatic protons and the thiol proton (-SH). The aromatic protons would appear as a complex multiplet pattern due to spin-spin coupling with each other and with the ¹⁹F nucleus. The thiol proton typically appears as a broad singlet.
¹³C NMR: The carbon NMR spectrum would show six distinct signals for the six carbons of the aromatic ring, with chemical shifts in the typical range of 120-150 ppm libretexts.org. The carbon atoms bonded to the electronegative F, Cl, and S atoms would have their chemical shifts significantly influenced.
¹⁹F NMR: The fluorine NMR spectrum provides a direct and highly sensitive method to confirm the presence of the fluorine atom nih.govnih.gov. It would show a single signal, and its coupling to adjacent aromatic protons (³JHF) would provide further structural confirmation nih.gov.
Table 3: Predicted NMR Spectral Characteristics for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling | Information Provided |
|---|---|---|---|
| ¹H (Aromatic) | ~6.9 - 7.5 | Complex multiplets (doublet of doublets, etc.) due to H-H and H-F coupling. | Confirms the substitution pattern on the aromatic ring. |
| ¹H (Thiol) | Variable, ~3.0 - 4.0 | Typically a broad singlet. | Confirms the presence of the -SH group. |
| ¹³C (Aromatic) | ~120 - 150 | Singlets (in decoupled spectrum); doublets due to C-F coupling. | Confirms the carbon skeleton and substitution. |
| ¹⁹F | Variable, depends on reference | Multiplet due to coupling with neighboring aromatic protons. | Confirms the presence and chemical environment of the fluorine atom nih.gov. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands that confirm its structure.
Key expected absorptions include a weak band for the S-H bond stretch, characteristic stretches for the aromatic C-H and C=C bonds, and absorptions corresponding to the C-F and C-Cl bonds vscht.cz. The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of C-H out-of-plane bending bands in the 675-900 cm⁻¹ region libretexts.org.
Table 4: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| S–H Stretch | ~2550 - 2600 | Weak |
| Aromatic C–H Stretch | ~3000 - 3100 | Medium to Weak libretexts.org |
| Aromatic C=C Stretch | ~1450 - 1600 | Medium to Strong libretexts.orgpressbooks.pub |
| C–F Stretch | ~1200 - 1270 | Strong |
| C–Cl Stretch | ~700 - 850 | Strong |
| C–H Out-of-Plane Bend | ~800 - 900 | Strong |
Quantitative Structure-Activity Relationship (QSAR) Studies for Toxicity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to predict the biological activity or toxicity of chemical compounds based on their molecular structures. tandfonline.commdpi.com These models are particularly valuable for assessing the potential toxicity of novel or untested chemicals, reducing the need for extensive experimental testing. tandfonline.com For halogenated thiophenols like this compound, QSAR studies focus on correlating molecular descriptors with observed toxicological endpoints.
Prediction Models for Biological Activity
QSAR models for predicting the toxicity of phenols and thiophenols often utilize various statistical and machine learning techniques to establish a relationship between the chemical structure and its biological effect. researchgate.net The goal is to create a predictive model that can estimate the toxicity of compounds that have not been experimentally tested. bio-hpc.eu
One common approach involves developing models to predict the concentration of a compound that causes a 50% inhibitory effect on a biological system, often expressed as pEC50. tandfonline.com Studies on substituted phenols and thiophenols have successfully used such models to predict their toxicity to organisms like Photobacterium phosphoreum, a bacterium used in water quality testing. researchgate.net These predictive models are developed by creating a mathematical equation that relates the biological activity (e.g., pEC50) to various calculated molecular descriptors of the compounds.
The predictive ability of these models is crucial and is often validated through internal and external validation techniques to ensure their robustness and reliability for screening new compounds. nih.gov
Molecular Descriptors and Statistical Tools (e.g., MLR, ANN)
The foundation of a QSAR model lies in the selection of appropriate molecular descriptors and statistical tools to build the predictive relationship.
Molecular Descriptors: These are numerical values that encode different aspects of a molecule's structure and properties. mdpi.com For thiophenol derivatives, a wide range of descriptors can be calculated using computational chemistry software. nih.gov These are broadly categorized as:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrophilicity index. nih.govresearchgate.net These are crucial for understanding how a molecule might interact with biological macromolecules.
Physicochemical Descriptors: These relate to the physical and chemical properties of the compound, including its lipophilicity (LogP), molar volume (MV), and the number of specific atoms or functional groups (n). tandfonline.com
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.
3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors like those from Radial Distribution Function (RDF) and 3D-MoRSE methods. nih.gov
The following table provides examples of molecular descriptors that could be used in QSAR studies of this compound:
| Descriptor Category | Descriptor Name | Description |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the ability to accept electrons. | |
| Dipole Moment (DM) | A measure of the overall polarity of the molecule. | |
| Electrophilicity Index (ω) | A measure of a molecule's ability to accept electrons. mdpi.com | |
| Physicochemical | LogP | The logarithm of the octanol-water partition coefficient, indicating hydrophobicity. nih.gov |
| Molar Volume (MV) | The volume occupied by one mole of the substance. | |
| Number of Halogen Atoms (n) | The count of halogen atoms in the molecule. | |
| 3D | RDF020e | A Radial Distribution Function descriptor related to the distribution of electronegative atoms. nih.gov |
Statistical Tools: Once the descriptors are calculated, statistical methods are employed to build the QSAR model. Two commonly used techniques are:
Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity (dependent variable) and a set of molecular descriptors (independent variables). tandfonline.com The resulting equation provides a straightforward interpretation of the contribution of each descriptor to the predicted activity.
Artificial Neural Networks (ANN): ANNs are more complex, non-linear models inspired by the structure of the human brain. researchgate.net They can capture more intricate relationships between molecular descriptors and biological activity. Studies have shown that ANN models can sometimes provide more effective predictions than MLR models for the toxicity of phenols and thiophenols. researchgate.net
Principal Component Analysis (PCA) is often used as a preliminary step to reduce the dimensionality of the descriptor dataset and identify the most influential descriptors. tandfonline.com
Monitoring and Detection in Biological Systems (e.g., Metabolites)
The monitoring and detection of this compound and its metabolites in biological systems are crucial for understanding its toxicokinetics, including its absorption, distribution, metabolism, and excretion. While specific methods for this compound are not extensively documented, the analytical techniques for detecting thiols and their metabolites in biological fluids like blood plasma and urine are well-established. nih.gov
The analysis of thiols in biological matrices presents challenges due to their potential for oxidation and disulfide exchange reactions. nih.gov Therefore, sample preparation and the choice of analytical method are critical for accurate quantification.
Commonly employed analytical techniques include:
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used separation technique for the analysis of thiols and their metabolites. nih.govunipd.it It is often coupled with various detectors, such as ultraviolet-visible (UV-Vis) or fluorescence detectors, after derivatization of the thiol group to enhance detection.
Capillary Electrophoresis (CE): CE is another separation technique that can be used for the analysis of thiols in biological samples. nih.gov
Mass Spectrometry (MS): MS-based methods, particularly when coupled with chromatographic separation like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), are highly sensitive and selective for the identification and quantification of metabolites. mdpi.commdpi.com Tandem mass spectrometry (MS/MS) can provide structural information for the elucidation of unknown metabolites. mdpi.com Targeted metabolomics approaches using triple quadrupole (QqQ) mass spectrometers can offer high sensitivity and specificity for known metabolites. unipd.it
The table below summarizes the analytical methods applicable to the detection of this compound and its metabolites:
| Analytical Technique | Principle | Advantages | Common Applications |
| HPLC with UV/Fluorescence Detection | Separation based on polarity, followed by detection of light absorbance or emission. | Cost-effective, good for quantification of known compounds. nih.gov | Quantification of parent compound and major metabolites. |
| LC-MS/MS | Separation by liquid chromatography followed by mass-based detection and fragmentation for structural identification. | High sensitivity and selectivity, suitable for complex matrices, allows for structural elucidation of unknown metabolites. mdpi.com | Comprehensive metabolite profiling and quantification in biological fluids. |
| GC-MS | Separation of volatile compounds by gas chromatography followed by mass-based detection. | Suitable for volatile metabolites or those that can be derivatized to become volatile. mdpi.com | Analysis of specific, less polar metabolites. |
| Capillary Electrophoresis (CE) | Separation based on charge and size in a capillary. | High separation efficiency, small sample volume required. nih.gov | Analysis of charged metabolites. |
Future Research Directions and Emerging Applications
Exploration of Novel Reaction Pathways and Catalysis
The reactivity of 3-Chloro-4-fluorothiophenol is a fertile ground for discovering new chemical transformations. Future research will likely focus on developing novel catalytic systems to control the regioselectivity and efficiency of its reactions. For instance, the development of advanced catalysts could enable selective functionalization at different positions on the aromatic ring, leading to a wider range of derivatives.
Recent studies have shown that N-Chlorosuccinimide (NCS) can be used for the chlorination of thiols, where the reaction proceeds through the in-situ generation of molecular chlorine (Cl2), which is the primary chlorinating agent. acs.orged.ac.uk The process is catalyzed by HCl, and the presence of water can have a dichotomous effect on the reaction rate. acs.orged.ac.uk Understanding and harnessing such mechanisms can lead to more controlled and efficient synthetic routes. Further investigations into the catalytic oxidation of thiophenols to disulfides, potentially using environmentally friendly oxidants like air, are also of interest. researchgate.net
Development of Advanced Materials with Tunable Properties
The incorporation of this compound into polymers and other materials offers a pathway to novel functionalities. Its aromatic structure and the presence of halogen atoms can enhance the thermal stability and electronic properties of materials. pubcompare.ai
Research has demonstrated the modification of poly(vinyl chloride) (PVC) with various aromatic thiols, including 4-fluorothiophenol (B130044), to create new materials with altered properties. conicet.gov.arresearchgate.net The reactivity of the thiophenol derivative can be influenced by the reaction conditions, such as whether the thiolate salt is preformed or generated in situ. researchgate.net Future work could explore the use of this compound to synthesize specialty polymers with applications in electronics, such as organic light-emitting diodes (OLEDs), or as high-performance coatings. bldpharm.com The unique combination of chloro and fluoro substituents may lead to materials with desirable dielectric properties or enhanced resistance to degradation. pubcompare.ai
Table 1: Potential Applications of this compound in Materials Science
| Material Type | Potential Properties | Potential Applications |
| Specialty Polymers | Enhanced thermal stability, specific electronic properties, flame retardancy | Organic electronics, high-performance coatings, advanced composites |
| Nanomaterials | Tunable optical and electronic properties | Sensors, catalysts, drug delivery systems |
| Metal-Organic Frameworks (MOFs) | Porosity, catalytic activity, guest-host chemistry | Gas storage, separation, catalysis |
Drug Discovery and Optimization for Underexplored Therapeutic Areas
This compound serves as a valuable scaffold in medicinal chemistry for the development of new therapeutic agents. fishersci.cafishersci.comchemdad.com The halogen substituents can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule, including its binding affinity to biological targets.
Derivatives of this compound are being investigated for a range of biological activities. For example, substituted aromatic N-(3-chloro-4-fluorophenyl)-1-phenylmethanimine derivatives have been studied as potential inhibitors of monoamine oxidase-B (MAO-B) for the treatment of Parkinson's disease. asiapharmaceutics.info Molecular docking studies have shown that some of these derivatives have a higher binding affinity for the MAO-B enzyme than standard inhibitors. asiapharmaceutics.info Additionally, thieno[2,3-d]pyrimidine (B153573) antifolates with a 3,4-dichloro or 4-fluoro substitution have shown potent inhibition of human thymidylate synthase, a key enzyme in DNA synthesis and a target for anticancer drugs. nih.gov The synthesis of novel thioanthraquinone analogues from 1,5-dichloroanthraquinone (B31372) and 4-fluorothiophenol has also been explored for their potential in developing new bioactive compounds. dergipark.org.tr
Future research will likely expand into other therapeutic areas, exploring the potential of this compound derivatives as antimicrobial, anti-inflammatory, or antiviral agents. nih.govmdpi.com The ability to fine-tune the electronic properties of the molecule by varying the substitution pattern makes it an attractive starting point for lead optimization in drug discovery programs. sci-hub.se
Integration into Sustainable and Green Chemical Processes
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly important in chemical synthesis. carloerbareagents.com this compound can play a role in developing more sustainable processes.
In-depth Theoretical Modeling of Complex Reactions and Interactions
Computational chemistry provides powerful tools to understand and predict the behavior of molecules like this compound. escholarship.org Theoretical modeling can offer insights into reaction mechanisms, electronic structures, and the nature of intermolecular interactions. iku.edu.tr
Density Functional Theory (DFT) calculations have been used to investigate the formation of chlorothiophenoxy radicals from chlorothiophenol congeners, which are key intermediates in the formation of certain environmental pollutants. researchgate.netmdpi.com Such studies can help to understand and potentially mitigate the formation of toxic byproducts in industrial processes. researchgate.net Furthermore, theoretical methods can be used to study the excited-state properties of fluorinated thiophenols, providing insights into their photochemical behavior. iku.edu.tracs.org
Future theoretical work could focus on modeling the interactions of this compound derivatives with biological targets to guide drug design. Simulating the properties of materials containing this compound could also accelerate the discovery of new advanced materials with desired functionalities. escholarship.org
Q & A
Q. What are the standard synthetic routes for 3-Chloro-4-fluorothiophenol, and how can its purity be validated?
The synthesis of this compound typically involves nucleophilic aromatic substitution or diazotization reactions. Key steps include:
- Substitution reactions : Starting from 3-chloro-4-fluoronitrobenzene, reduction to the corresponding amine followed by diazotization and treatment with sulfur-based nucleophiles (e.g., NaSH) .
- Purification : Distillation under reduced pressure (bp 68–70°C) or column chromatography to isolate the product .
- Purity validation : Use GC-MS or HPLC to confirm chemical identity and detect impurities. NMR (¹H/¹³C) and FT-IR spectroscopy validate structural integrity, with characteristic peaks for -SH (~2550 cm⁻¹) and aromatic C-Cl/F bonds .
Q. What safety protocols are critical when handling this compound in the lab?
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and light .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity data : Limited acute toxicity data exist, but analogous chlorophenols show oral LD₅₀ values >300 mg/kg (Category 4 toxicity). Assume similar hazards and consult SDS guidelines .
Advanced Research Questions
Q. How does the electronic environment of this compound influence its reactivity in cross-coupling reactions?
The electron-withdrawing Cl and F substituents activate the aromatic ring toward electrophilic substitution at the para position. For example:
- Suzuki-Miyaura coupling : The thiol group can be protected (e.g., as a thioether) to prevent side reactions. Use Pd(PPh₃)₄ as a catalyst with arylboronic acids in THF/water .
- Mechanistic insights : DFT calculations reveal that the thiolate anion enhances nucleophilicity, but steric hindrance from substituents may limit reactivity. Monitor intermediates via LC-MS .
Q. What are the stability challenges of this compound under varying pH and temperature conditions?
- Oxidative degradation : The -SH group oxidizes to disulfides in air. Stabilize with antioxidants (e.g., BHT) or store under nitrogen .
- pH sensitivity : Under acidic conditions (pH <3), protonation of the thiol group reduces reactivity. In basic media (pH >10), deprotonation increases nucleophilicity but accelerates oxidation .
- Thermal stability : Decomposition occurs above 100°C. Conduct thermal gravimetric analysis (TGA) to determine safe handling temperatures .
Q. How can researchers resolve contradictions in spectroscopic data for derivatives of this compound?
- NMR discrepancies : Overlapping aromatic signals can be resolved using 2D techniques (HSQC, HMBC). For example, distinguish Cl/F substituent effects via ¹⁹F NMR .
- Mass spectrometry artifacts : Fragmentation patterns may mimic impurities. Use high-resolution MS (HRMS) to confirm molecular ions .
- Case study : A 2024 study reported inconsistent melting points for thioether derivatives; X-ray crystallography confirmed polymorphism as the cause .
Q. What strategies optimize the use of this compound in enzyme inhibition studies?
- Thiol-specific probes : Derivatize the -SH group with maleimide or iodoacetamide tags to target cysteine residues in enzymes .
- Kinetic assays : Monitor inhibition via fluorescence quenching (e.g., using tryptophan residues) or SPR to measure binding affinities .
- Challenge : Non-specific binding occurs due to the compound’s lipophilicity. Mitigate by using hydrophilic linkers or PEGylation .
Methodological Guidance
Q. How to design experiments analyzing the environmental persistence of this compound?
- Biodegradation assays : Use OECD 301F (manometric respirometry) with activated sludge. Monitor degradation via HPLC and COD measurements .
- Photolysis studies : Expose aqueous solutions to UV light (254 nm) and track byproducts with LC-QTOF-MS. Chloride release indicates dehalogenation .
- Soil mobility : Conduct column leaching tests with OECD guideline 121. Quantify adsorption coefficients (Kd) using HPLC-UV .
Q. What computational methods predict the metabolic pathways of this compound in biological systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
